molecular formula C7H4F3LiO3S B6216383 lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate CAS No. 2742661-01-2

lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate

Cat. No.: B6216383
CAS No.: 2742661-01-2
M. Wt: 232.1
InChI Key:
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Description

Lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of lithium, fluorine, and sulfur atoms, which contribute to its distinctive chemical behavior.

Preparation Methods

The synthesis of lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate typically involves several steps. One common method includes the reaction of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinic acid with a lithium base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it into sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Research is ongoing to explore its potential as a biochemical probe due to its unique structural features.

    Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the fluorinated benzene ring can participate in specific binding interactions. These interactions can influence biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate can be compared with other similar compounds, such as:

    Lithium 2-(difluoromethoxy)benzenesulfonate: Similar in structure but with different reactivity due to the presence of a sulfonate group.

    Lithium 6-fluorobenzenesulfinate: Lacks the difluoromethoxy group, leading to different chemical properties.

    Lithium benzenesulfinate: A simpler analog without fluorine atoms, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its combination of lithium, fluorine, and sulfur atoms, which confer specific chemical and biological properties not found in its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves the reaction of 2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride with lithium sulfinate.", "Starting Materials": [ "2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride", "Lithium sulfinate" ], "Reaction": [ "Add 2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride to a flask containing anhydrous tetrahydrofuran (THF) and stir for 30 minutes.", "Slowly add lithium sulfinate to the flask while stirring continuously.", "Heat the reaction mixture to 60°C and stir for 4 hours.", "Cool the reaction mixture to room temperature and filter the precipitate.", "Wash the precipitate with diethyl ether and dry under vacuum to obtain lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate as a white solid." ] }

CAS No.

2742661-01-2

Molecular Formula

C7H4F3LiO3S

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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